molecular formula C10H11FN2O B1367384 3-(4-Fluorophenyl)piperazin-2-one CAS No. 85606-96-8

3-(4-Fluorophenyl)piperazin-2-one

Cat. No.: B1367384
CAS No.: 85606-96-8
M. Wt: 194.21 g/mol
InChI Key: WAKCIILEYAIXOR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazin-2-one . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Chemical Reactions Analysis

3-(4-Fluorophenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the piperazine ring .

Scientific Research Applications

3-(4-Fluorophenyl)piperazin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmacologically active compounds. It has shown potential in drug discovery, particularly in the development of neuropharmacological agents. Additionally, this compound is used in the study of receptor-ligand interactions and as a tool in biochemical assays. Its unique properties make it valuable in both academic and industrial research settings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context of its use, it is generally believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as changes in neurotransmitter levels or inhibition of specific enzymatic pathways .

Comparison with Similar Compounds

3-(4-Fluorophenyl)piperazin-2-one can be compared with other similar compounds, such as 3-(4-Chlorophenyl)piperazin-2-one and 3-(4-Methylphenyl)piperazin-2-one These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ringFor instance, the fluorine atom in this compound may enhance its binding affinity to certain receptors compared to its chlorinated or methylated counterparts .

Properties

IUPAC Name

3-(4-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCIILEYAIXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00519485
Record name 3-(4-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85606-96-8
Record name 3-(4-Fluorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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